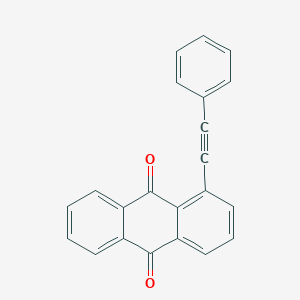
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C22H12O2. It is a derivative of anthraquinone, featuring a phenylethynyl group attached to the anthraquinone core.
Méthodes De Préparation
The synthesis of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves a cross-coupling reaction. One common method is the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized quinone derivatives, while reduction results in hydroquinone forms .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its redox activity. The compound can undergo reversible oxidation and reduction, making it a potential redox-active switch in molecular electronics. In biological systems, it may interact with cellular proteins and enzymes involved in redox processes, potentially leading to oxidative stress or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be compared to other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, lacking the phenylethynyl group, is less reactive in terms of electrophilic substitution.
1-Hydroxy-9,10-anthraquinone: This derivative has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.
1-Bromo-9,10-anthraquinone: The presence of a bromine atom increases its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its phenylethynyl group, which enhances its conjugation and redox properties, making it particularly valuable in electronic and redox applications .
Propriétés
Formule moléculaire |
C22H12O2 |
|---|---|
Poids moléculaire |
308.3g/mol |
Nom IUPAC |
1-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-10-4-5-11-18(17)22(24)20-16(9-6-12-19(20)21)14-13-15-7-2-1-3-8-15/h1-12H |
Clé InChI |
UFGJXIRNVAPIBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
![Methyl 5-(acetylamino)-3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B427464.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)


![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
![2-Cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide](/img/structure/B427481.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)
![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)
![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)
